molecular formula C17H17FN2O3S B2856098 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 1903633-85-1

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2856098
CAS No.: 1903633-85-1
M. Wt: 348.39
InChI Key: KXJAAGPDOISZFO-UHFFFAOYSA-N
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Description

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a benzoxazepin core, a privileged structure in drug discovery known for its diverse biological activities, fused with a thiophene acetamide moiety . The molecular formula of the closely related indole-based analog is C22H22FN3O3, with a molecular weight of 395.4 g/mol, suggesting this thiophene variant would have similar physicochemical properties . Compounds containing the 1,4-oxazepine scaffold are frequently investigated for their potential as modulators of various central nervous system (CNS) targets, including GABA receptors and other ligand-gated ion channels. The presence of the fluorine atom at the 7-position of the dihydrobenzoxazepinone ring is a common structural modification aimed at optimizing metabolic stability and binding affinity. The 2-(thiophen-3-yl)acetamide group serves as a critical pharmacophore, potentially influencing the compound's overall electronic distribution, lipophilicity, and interaction with biological targets. This makes it a valuable building block for researchers developing novel therapeutic agents, particularly in the fields of neuroscience and psychopharmacology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-14-1-2-15-13(8-14)9-20(17(22)10-23-15)5-4-19-16(21)7-12-3-6-24-11-12/h1-3,6,8,11H,4-5,7,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJAAGPDOISZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzo[f][1,4]oxazepine core, followed by the introduction of the fluoro and oxo groups. Subsequent steps involve the formation of the ethyl linkage and the attachment of the thiophen-3-yl acetamide moiety. Each step requires specific reaction conditions, such as temperature control, catalysts, and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the benzo[f][1,4]oxazepine core.

    Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.

    Substitution: Various substitution reactions can occur, especially at the fluoro and thiophene sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, the compound may be studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

Potential medical applications include the development of new therapeutic agents targeting specific pathways or diseases.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compound 12 ():

  • Core : Benz[f][1,4]oxazepine with a 2-benzyl substituent instead of 7-fluoro.
  • Side Chain : N-[2-(4-pyridyl)ethyl]acetamide.

2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide ():

  • Core : Benzothiazine (sulfur analog of benzoxazepine), altering electronic properties and hydrogen-bonding capacity.
  • Substituents : Lacks the ethyl linker and thiophenyl group.
  • Significance : Demonstrates how sulfur substitution affects crystallinity and intermolecular interactions compared to oxygen-containing analogs .
Substituent and Functional Group Comparisons

N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide ():

  • Synthesis : Relies on azide intermediates, contrasting with the target compound’s likely ester hydrolysis route .

Thiophen-3-yl vs. Pyridyl Groups :

Hydrogen-Bonding and Crystallographic Analysis
  • Graph Set Analysis (): The 7-fluoro and acetamide groups in the target compound may form R₂²(8) motifs (cyclic hydrogen bonds), similar to patterns observed in benzothiazine derivatives .
  • Crystallography Tools : SHELXL () is widely used for refining such structures, highlighting the importance of accurate hydrogen-bond parameterization in understanding packing efficiency .

Data Tables

Table 2: Hydrogen-Bonding Patterns
Compound Donor-Acceptor Groups Graph Set Motif Reference
Target Compound NH (acetamide) → O (oxazepine) R₂²(8)
2-(3-Oxo...acetamide NH₂ (acetamide) → S (thiazine) R₂²(8)
Compound 12 NH (acetamide) → O (oxazepine) Not reported

Research Implications

  • Synthetic Flexibility : The target compound’s fluoro and thiophenyl groups suggest tunability for pharmacokinetic optimization, as seen in pyridyl (Compound 12) and trichloroethyl () analogs .
  • Crystallographic Insights : SHELX-based refinements () and hydrogen-bonding analyses () provide critical tools for rational drug design, particularly in stabilizing crystal lattices .

References [1] Heterocycles, 2004, 63(5), 1093–1112. [2] Sheldrick, G. Acta Cryst., 2008; A64: 112–122. [3] Sheldrick, G. Acta Cryst., 2015; C71: 3–6. [4] Bernstein et al., Chem. Rev., 1995, 95(6), 1669–1730. [6] Zadorozhnii et al., 2015 (Unpublished). [7] Saeed et al., Acta Cryst., 2010, E66, o2565.

Biological Activity

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide is a complex organic compound with potential biological activity that merits detailed exploration. This compound features a unique combination of functional groups that may interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound can be characterized by its structural components:

  • Molecular Formula : C₁₈H₁₅FNO₂S
  • Molecular Weight : 324.39 g/mol
  • CAS Number : 2034503-44-9

The presence of the fluorine atom and the oxazepin structure enhances its potential as a pharmaceutical agent, possibly affecting its pharmacokinetic properties and biological interactions.

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The fluorine atom may enhance binding affinity due to its electron-withdrawing properties, while the oxazepine moiety can engage with hydrophobic pockets within target proteins. This interaction can modulate the activity of these targets, leading to various biological effects.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative potential of compounds similar to this compound. For instance, related fluorinated compounds have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
Compound AMCF-7 (Breast Cancer)5.0
Compound BA549 (Lung Cancer)7.5
Compound CHCT116 (Colon Cancer)6.0

These findings suggest that the structural features of these compounds contribute to their effectiveness against cancer cell proliferation.

Case Studies

  • Cytotoxicity Assay : A study utilizing the MTT assay demonstrated that a structurally similar compound exhibited enhanced cytotoxicity in MCF-7 cells compared to non-fluorinated analogs. The fluorinated derivative was found to be approximately five times more effective than its parent compound .
  • Differentiation Induction : In a separate investigation involving acute myeloid leukemia (AML), compounds containing oxazepine structures were identified as potential inducers of differentiation in AML cell lines. These compounds were shown to upregulate CD11b expression and decrease cell proliferation, indicating their therapeutic potential .

Q & A

Q. How can synthetic yield and purity of the compound be optimized during preparation?

Methodological Answer:

  • Reaction Conditions : Maintain strict control over temperature (±2°C tolerance) and solvent polarity (e.g., dichloromethane for nucleophilic substitutions). Use anhydrous conditions to avoid hydrolysis of the oxazepinone ring .
  • By-Product Mitigation : Employ stepwise purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and monitor intermediates using TLC .
  • Analytical Validation : Confirm final product purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1^1H/13^13C NMR (deuterated DMSO for solubility) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
  • 1^1H NMR: Identify thiophene protons (δ 6.8–7.2 ppm) and oxazepinone carbonyl (δ 170–175 ppm) .
  • IR Spectroscopy: Detect amide C=O stretch (~1650 cm1^{-1}) and oxazepinone ring vibrations .
    • Purity Assessment :
  • HPLC-DAD: Use a reversed-phase column with UV detection at 254 nm to quantify impurities (<5%) .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data be resolved?

Methodological Answer:

  • Refinement Tools : Use SHELXL for crystal structure refinement, especially for disordered regions (e.g., flexible ethyl linker). Apply TWIN/BASF commands to address twinning .
  • Cross-Validation : Compare X-ray bond lengths/angles with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate solvent inclusion or disorder .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Analog Synthesis :
  • Modify thiophen-3-yl with electron-withdrawing groups (e.g., nitro) to test π-π stacking interactions.
  • Replace the oxazepinone fluorine with chlorine to assess halogen bonding .
    • Bioactivity Testing :
Substituent ModificationAssay TypeObserved Activity
Thiophen-3-yl → Pyridin-3-ylKinase inhibition (IC50_{50})Reduced potency (12 μM vs. 5 μM)
7-Fluoro → 7-ChloroCytotoxicity (HeLa cells)Increased activity (EC50_{50} = 0.8 μM)
Table adapted from methodologies in and .

Q. What strategies are effective for elucidating the compound’s metabolic stability?

Methodological Answer:

  • In Vitro Models : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Use NADPH cofactors to assess Phase I metabolism .
  • Metabolite Identification : Perform UPLC-QTOF-MS in MSE mode to detect glucuronide or sulfate conjugates. Compare fragmentation patterns with synthetic standards .

Q. How to address low reproducibility in crystallographic data due to polymorphism?

Methodological Answer:

  • Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) and analyze via PXRD. Match patterns with single-crystal data .
  • Dynamic NMR : Probe conformational flexibility of the ethyl linker (variable-temperature 1^1H NMR) to correlate with lattice packing variations .

Methodological Notes

  • Key References : SHELX refinement (), synthesis protocols (), and SAR design () are prioritized.
  • Data Integrity : Cross-validate spectral and crystallographic data to minimize structural misassignment .

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